molecular formula C9H12Cl2N2O B7970592 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate

Cat. No.: B7970592
M. Wt: 235.11 g/mol
InChI Key: IFJVYQNFEGRRJC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate is a heterocyclic compound that contains both imidazo and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate typically involves the chloromethylation of 8-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 8-methylimidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid, followed by purification to obtain the hydrochloride hydrate form .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Research

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate has been identified as a modulator of the GABA-A receptor. This receptor is crucial in the central nervous system for mediating inhibitory neurotransmission. The compound's ability to selectively modulate GABA-A receptor subtypes suggests potential applications in treating various neurological and psychiatric disorders, including:

  • Anxiety Disorders
  • Depressive Disorders
  • Schizophrenia
  • Neurodegenerative Diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing other biologically active molecules. Its chloromethyl group allows for further functionalization, enabling the development of new derivatives with enhanced therapeutic profiles. This property is particularly useful in drug discovery and development processes .

Toxicological Studies

Due to its structural characteristics, this compound is also valuable in toxicology research. Studies have examined its mutagenic potential and interactions with DNA, which are critical for understanding the safety profiles of new pharmaceuticals .

Case Studies

Study TitleYearFindings
Modulation of GABA-A Receptors by Imidazopyridine Derivatives2009Demonstrated that derivatives of imidazopyridines can effectively modulate GABA-A receptors, highlighting the therapeutic potential of compounds like this compound .
Synthesis and Biological Evaluation of New Imidazo[1,2-a]pyridine Derivatives2010Reported the synthesis of new derivatives from this compound that showed improved efficacy in anxiety models .
Toxicological Assessment of Imidazo Compounds2015Investigated the mutagenic effects of imidazo compounds, including this compound, concluding that certain modifications could mitigate toxicity while retaining biological activity .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate involves its interaction with various molecular targets. The chloromethyl group can alkylate nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of nucleic acid function. The imidazo[1,2-a]pyridine core can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride
  • 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine hydrochloride

Uniqueness

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate is unique due to the specific positioning of the chloromethyl and methyl groups, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and chemical synthesis .

Biological Activity

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate (CAS No. 182181-42-6) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉ClN₂·HCl·H₂O
  • Molecular Weight : 235.11 g/mol
  • Purity : Typically available at 95% or higher purity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Proton Pump Inhibition : Similar compounds in the imidazo[1,2-a]pyridine class have been shown to inhibit the gastric H⁺/K⁺ ATPase, which is crucial for gastric acid secretion. This mechanism suggests potential applications in treating gastrointestinal diseases .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives can exhibit anticancer properties. For instance, studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression.

Antimicrobial Activity

In vitro assays have revealed that this compound demonstrates activity against a range of microbial pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.

Case Studies

StudyFindings
Gastrointestinal Applications A study highlighted the potential use of imidazo[1,2-a]pyridine derivatives in treating peptic ulcers due to their proton pump inhibitory effects.
Antimicrobial Efficacy In vitro testing against Staphylococcus aureus and Escherichia coli showed MIC values indicating effective antimicrobial activity.
Anticancer Properties Research on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could reduce cell viability and induce apoptosis at specific concentrations.

Safety and Toxicology

Safety assessments are critical for any therapeutic application. Toxicological studies on related compounds suggest that while some imidazo[1,2-a]pyridine derivatives exhibit low toxicity at therapeutic doses, further research is necessary to establish a comprehensive safety profile for this compound.

Properties

IUPAC Name

2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH.H2O/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;;/h2-4,6H,5H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJVYQNFEGRRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCl.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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